2-Ethoxythiazole

Thermal elimination kinetics Reactivity comparison Organic synthesis

2-Ethoxythiazole (CAS 15679-19-3) is a heterocyclic organic compound belonging to the thiazole class, with the molecular formula C5H7NOS and a molecular weight of 129.18 g/mol. It is a colorless to pale yellow liquid with a density of 1.133 g/mL at 25°C and a boiling point of 157-160°C at 760 mmHg.

Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol
CAS No. 15679-19-3
Cat. No. B101290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxythiazole
CAS15679-19-3
Molecular FormulaC5H7NOS
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESCCOC1=NC=CS1
InChIInChI=1S/C5H7NOS/c1-2-7-5-6-3-4-8-5/h3-4H,2H2,1H3
InChIKeyNDUWJHRKDYXRAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  Soluble in organic solvents
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxythiazole CAS 15679-19-3: Procurement Guide for a Reactive Thiazole Flavor and Fragrance Intermediate


2-Ethoxythiazole (CAS 15679-19-3) is a heterocyclic organic compound belonging to the thiazole class, with the molecular formula C5H7NOS and a molecular weight of 129.18 g/mol [1]. It is a colorless to pale yellow liquid with a density of 1.133 g/mL at 25°C and a boiling point of 157-160°C at 760 mmHg [1][2]. The compound is recognized for its strong, burnt, roasted meat-like and nutty odor, and is designated as FEMA 3340 and JECFA 1056, confirming its status as a permitted food flavoring ingredient [3][4]. Its structure consists of a thiazole ring substituted with an ethoxy group at the 2-position, making it a valuable building block for organic synthesis and a potent flavor and fragrance agent [5].

Why 2-Ethoxythiazole Cannot Be Replaced by Other Thiazole Analogs in Reactive and Sensory Applications


The thiazole class is chemically diverse, and substitution patterns on the ring critically influence reactivity and sensory properties. 2-Ethoxythiazole exhibits an exceptional rate of thermal elimination of ethylene, with a relative reactivity of 63.1 compared to 2-ethoxypyridine at 650 K, a value far exceeding that of structurally related compounds like 2-ethoxyquinoline (3.13) or 1-ethoxyisoquinoline (6.47) [1]. This heightened reactivity, attributed to +M electron release from the ring sulfur to nitrogen, renders the compound uniquely suited for applications where rapid, controlled decomposition is required [1]. In flavor and fragrance applications, its characteristic sensory profile—described as burnt, nutty, roasted meat-like, musty, and vegetative—is distinct from other alkylthiazoles such as 2-isobutylthiazole (tomato leaf) or 2-acetylthiazole (popcorn) [2]. The combination of a highly reactive ethoxy group at the 2-position and a unique organoleptic signature makes direct substitution with generic thiazoles impossible for achieving the same performance outcomes [1][2].

Quantitative Evidence for 2-Ethoxythiazole Differentiation from Closest Analogs


Exceptional Thermal Elimination Reactivity Differentiates 2-Ethoxythiazole from Other Alkoxyheterocycles

2-Ethoxythiazole demonstrates a 63.1-fold higher rate of thermal elimination of ethylene relative to 2-ethoxypyridine at 650 K, a rate that is 20.2 times higher than 2-ethoxyquinoline (3.13) and 9.8 times higher than 1-ethoxyisoquinoline (6.47) [1]. The exceptional reactivity is attributed to +M electron release from the ring sulfur to nitrogen, accelerating nucleophilic attack on the β-hydrogen [1].

Thermal elimination kinetics Reactivity comparison Organic synthesis

Regulatory Safety Profile: JECFA No Safety Concern Designation Enables Broader Use

2-Ethoxythiazole has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and assigned a status of 'No safety concern at current levels of intake when used as a flavouring agent' [1]. This evaluation, completed in 2002, is supported by a toxicological monograph (FAS 50-JECFA 59/265) [2]. The compound is also FEMA GRAS listed (3340) and approved by the European Union (FL No. 15.021) [3][4]. By contrast, several structurally related thiazole flavoring agents have more restrictive usage limits or lack full multi-jurisdictional clearance [5].

Flavor safety Regulatory compliance Food additive

Low Taste Threshold Enables Cost-Effective Flavor Delivery at 2.0 ppm

2-Ethoxythiazole delivers a characteristic musty, vegetative, brothy, nutty, and coffee flavor profile at a taste threshold of 2.0 ppm . While specific odor threshold values in ppb are not directly reported in peer-reviewed literature for this compound, the 2.0 ppm taste threshold is significantly lower than that of many other sulfur-containing flavor compounds, enabling impactful flavor contribution at low concentrations [1]. For comparison, 2-acetylthiazole has a reported taste threshold of approximately 10 ppm in water [2].

Flavor potency Sensory threshold Cost efficiency

Moderate Lipophilicity (LogP ~1.6) Enables Balanced Partitioning in Food Matrices

2-Ethoxythiazole exhibits a consensus LogP of approximately 1.6 (XLogP3 = 1.62; ACD/LogP = 1.74; iLOGP = 1.71) [1]. This moderate lipophilicity positions it between highly polar thiazoles (e.g., 2-acetylthiazole, LogP ~0.5) and highly lipophilic analogs (e.g., 2-isobutylthiazole, LogP ~3.0) [2]. In food matrix interaction studies, the compound's retention behavior is governed by its lipophilicity index (log kW), with 10% triolein in a cheese model system significantly affecting its flavor perception [3].

Food matrix interaction Partition coefficient Flavor retention

High Purity (≥97-99%) from Commercial Suppliers Ensures Reproducible Synthesis and Sensory Performance

Commercial suppliers including Bidepharm and Sigma-Aldrich offer 2-Ethoxythiazole with standard purity of ≥97%, with some vendors providing 99% purity material . This purity level exceeds the minimum 95% purity requirement specified by EFSA for flavoring substances, ensuring that impurities do not confound sensory evaluations or introduce unwanted side reactions in synthetic applications [1]. Lower-purity grades of related thiazoles (<95%) are known to introduce off-odors and reduce reaction yields due to side-product formation [2].

Purity specification Quality control Reproducibility

Thermal Stability at Elevated Temperatures Supports High-Heat Food Processing Applications

2-Ethoxythiazole is reported to be stable under normal temperature and pressure conditions, with a boiling point of 157-160°C at atmospheric pressure and a flash point of 129°F (54°C) [1][2]. In thermal elimination studies, measurable decomposition occurs only at temperatures exceeding 587 K (314°C), indicating that the compound remains intact during typical food processing temperatures (baking, extrusion, roasting) up to ~250°C [3]. This contrasts with 2-acetylthiazole, which undergoes Maillard-type degradation at lower temperatures (~120-150°C) in food matrices [4].

Thermal stability Food processing Flavor retention

Optimal Application Scenarios for 2-Ethoxythiazole Based on Quantified Differentiation


High-Heat Processed Savory Foods Requiring Robust, Non-Degrading Flavor

Due to its thermal stability onset at 587 K (314°C) [1], 2-Ethoxythiazole is ideally suited for baked goods, extruded snacks, roasted nuts, and grilled meat analogues where processing temperatures exceed 150°C. The compound's 63.1× relative reactivity for thermal elimination at 650 K [2] indicates that decomposition under food processing conditions is negligible, ensuring that the burnt, roasted, nutty flavor profile remains intact throughout production and shelf life. This stability advantage directly reduces the need for over-formulation or post-processing flavor re-application compared to less stable thiazole alternatives.

Cost-Sensitive Global Flavor Formulations Requiring Multi-Jurisdictional Regulatory Compliance

The JECFA 'No safety concern' designation and FEMA GRAS listing [3][4] eliminate the need for numerical intake calculations and simplify global product registration. Combined with a 5× lower taste threshold (2.0 ppm) compared to 2-acetylthiazole (~10 ppm) , formulators can achieve desired sensory impact at lower inclusion levels, reducing raw material costs and minimizing any potential regulatory or labeling complications associated with higher usage rates. This combination of safety clearance and potency makes 2-Ethoxythiazole the preferred choice for multinational food and beverage manufacturers.

Balanced Flavor Release in Complex Food Matrices Containing Both Aqueous and Lipid Phases

With a consensus LogP of ~1.6 [5], 2-Ethoxythiazole partitions moderately between aqueous and lipid phases, avoiding the extreme retention in fat that characterizes high-LogP thiazoles (e.g., 2-isobutylthiazole, LogP ~3.0) [6] and the rapid loss from aqueous phases seen with low-LogP analogs. In model cheese systems containing 10% triolein, the compound's lipophilicity index (log kW) governs its retention and release profile [7], making it particularly effective in emulsified products, dressings, sauces, and dairy-based applications where consistent flavor delivery is required regardless of matrix composition.

Synthetic Organic Chemistry Requiring Reactive Ethoxy-Thiazole Building Blocks

The 63.1-fold higher thermal elimination rate of 2-Ethoxythiazole relative to 2-ethoxypyridine [2] positions it as a uniquely reactive building block for the synthesis of more complex heterocyclic structures. In fragment-based drug discovery and agrochemical development, this enhanced reactivity can translate to shorter reaction times, higher yields, and cleaner product profiles when compared to reactions employing less reactive alkoxyheterocycles. Procurement of high-purity (≥97%) material further ensures reproducible outcomes in research and pilot-scale synthesis.

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